molecular formula C17H14N2 B14584577 4-(1H-Indol-3-yl)-1,4-dihydroquinoline CAS No. 61305-08-6

4-(1H-Indol-3-yl)-1,4-dihydroquinoline

Cat. No.: B14584577
CAS No.: 61305-08-6
M. Wt: 246.31 g/mol
InChI Key: KEASVJSMRLKOAK-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-1,4-dihydroquinoline is a heterocyclic compound that features both an indole and a dihydroquinoline moiety. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The dihydroquinoline structure adds further complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . The dihydroquinoline moiety can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-1,4-dihydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroquinoline moiety to tetrahydroquinoline.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

4-(1H-Indol-3-yl)-1,4-dihydroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including anticancer and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-1,4-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, while the dihydroquinoline structure can enhance its binding affinity and specificity. This dual interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with a wide range of biological activities.

    Quinoline: Known for its antimalarial properties and used in various pharmaceuticals.

    Tetrahydroquinoline: A reduced form of quinoline with different chemical reactivity.

Uniqueness

4-(1H-Indol-3-yl)-1,4-dihydroquinoline is unique due to its combination of indole and dihydroquinoline moieties, which provides a versatile platform for chemical modifications and biological interactions. This dual structure allows it to exhibit a broader range of activities compared to its simpler counterparts.

Properties

CAS No.

61305-08-6

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1,4-dihydroquinoline

InChI

InChI=1S/C17H14N2/c1-3-7-16-13(5-1)12(9-10-18-16)15-11-19-17-8-4-2-6-14(15)17/h1-12,18-19H

InChI Key

KEASVJSMRLKOAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C=CN2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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